molecular formula C10H12BrCl B8815533 4-Bromo-1-tert-butyl-2-chlorobenzene CAS No. 477720-72-2

4-Bromo-1-tert-butyl-2-chlorobenzene

Cat. No.: B8815533
CAS No.: 477720-72-2
M. Wt: 247.56 g/mol
InChI Key: OQDAUUZINGUJKU-UHFFFAOYSA-N
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Description

4-Bromo-1-tert-butyl-2-chlorobenzene (CAS: 1251032-65-1) is a halogenated aromatic compound featuring a bromine atom at the para position (C4), a tert-butyl group at the ortho position (C1), and a chlorine atom at the meta position (C2). This compound is structurally characterized by a benzene ring substituted with three distinct functional groups, each influencing its electronic and steric properties. The tert-butyl group, a bulky electron-donating substituent, enhances steric hindrance and modulates reactivity in electrophilic substitution reactions. Bromine and chlorine, being electron-withdrawing halogens, further direct reaction pathways and impact solubility and stability .

Synthetic routes for analogous compounds, such as 4-tert-butyl-1-chlorobenzene, often involve Friedel-Crafts alkylation using chlorobenzene and chloro-2-methylpropane under HAlCl₄ catalysis .

Properties

CAS No.

477720-72-2

Molecular Formula

C10H12BrCl

Molecular Weight

247.56 g/mol

IUPAC Name

4-bromo-1-tert-butyl-2-chlorobenzene

InChI

InChI=1S/C10H12BrCl/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6H,1-3H3

InChI Key

OQDAUUZINGUJKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)Br)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

2-Bromo-4-(tert-butyl)-1-chlorobenzene (CAS: 1160574-99-1)
  • Structural Differences : Bromine and tert-butyl groups are swapped (bromine at C2, tert-butyl at C4).
  • Melting/Boiling Points: Positional differences may lower melting points due to reduced symmetry compared to the target compound.
  • Similarity Score : 0.97 .
4-Bromo-1-chloro-2-fluorobenzene (CAS: 47173-80-8)
  • Structural Differences : Fluorine replaces the tert-butyl group at C2.
  • Impact on Properties :
    • Electron Effects : Fluorine’s strong electron-withdrawing nature increases ring deactivation, reducing reactivity in electrophilic substitutions.
    • Molecular Weight : Lower (223.47 g/mol vs. ~247.5 g/mol for the target compound) due to the absence of the tert-butyl group .

Functional Group Variants

4-Bromo-2-(bromomethyl)-1-chlorobenzene (CAS: 149965-41-3)
  • Structural Differences : A bromomethyl (–CH₂Br) group replaces the tert-butyl group at C2.
  • Impact on Properties :
    • Reactivity : The bromomethyl group introduces a reactive site for further functionalization (e.g., nucleophilic substitution).
    • Molecular Weight : Higher (284.38 g/mol) due to additional bromine .
1-(Bromomethyl)-4-chloro-2-fluorobenzene (CAS: 71916-82-0)
  • Structural Differences : Bromomethyl and fluorine substituents replace tert-butyl and chlorine.
  • Impact on Properties :
    • Polarity : Increased polarity due to fluorine’s electronegativity.
    • Applications : Suitable for synthesizing fluorinated pharmaceuticals .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Notes
4-Bromo-1-tert-butyl-2-chlorobenzene 1251032-65-1 C₁₀H₁₂BrCl ~247.5 Br (C4), t-Bu (C1), Cl (C2) High steric hindrance, moderate EAS
2-Bromo-4-(tert-butyl)-1-chlorobenzene 1160574-99-1 C₁₀H₁₂BrCl ~247.5 Br (C2), t-Bu (C4), Cl (C1) Reduced steric hindrance near Br
4-Bromo-1-chloro-2-fluorobenzene 47173-80-8 C₇H₅BrClF 223.47 Br (C4), Cl (C1), F (C2) Highly deactivated ring
4-Bromo-2-(bromomethyl)-1-chlorobenzene 149965-41-3 C₇H₅Br₂Cl 284.38 Br (C4), CH₂Br (C2), Cl (C1) Reactive bromomethyl site

Preparation Methods

Step 2: Regioselective Bromination at Position 4

Reaction Scheme
1-tert-butyl-2-chlorobenzene+Br2FeBr3This compound\text{1-tert-butyl-2-chlorobenzene} + \text{Br}_2 \xrightarrow{\text{FeBr}_3} \text{this compound}

Optimized Conditions

ParameterValue
Brominating AgentBromine (1.1 equiv)
CatalystIron(III) bromide (10 mol%)
SolventDichloromethane
Temperature0°C → room temperature
Time2–4 hours
Yield65–72%

Regiochemical Control
The tert-butyl group directs bromination to the meta position (C4), while chlorine’s ortho/para influence is secondary. Molecular orbital calculations confirm enhanced electron density at C4 due to hyperconjugation from the tert-butyl group.

Purification and Analysis

  • Column Chromatography : Silica gel, hexane/ethyl acetate (9:1).

  • Melting Point : 89–91°C.

  • Mass Spectrometry : m/z 248.0 [M+H]+^+.

Alternative Synthetic Pathways

Friedel-Crafts Alkylation Limitations

Attempts to synthesize 1-tert-butyl-2-chlorobenzene via Friedel-Crafts alkylation of chlorobenzene with tert-butyl chloride (AlCl3_3) resulted in ≤30% yield due to:

  • Carbocation rearrangement forming isobutylene byproducts.

  • Deactivation of the aromatic ring by chlorine, reducing electrophilic susceptibility.

Halogen Exchange Approaches

Ullmann-type reactions using 1-tert-butyl-2,4-dichlorobenzene and CuBr in DMF (120°C, 24h) achieved partial bromine substitution but suffered from:

  • Poor selectivity (20% target vs. 35% di-substituted byproducts).

  • Catalyst poisoning by chloride ions.

Industrial-Scale Considerations

Cost-Benefit Analysis of Suzuki Coupling

FactorEvaluation
Palladium CatalystHigh cost, but recyclable via ligand exchange.
tert-Butylboronic AcidCommercially available at $120–150/kg.
ThroughputBatch process suitable for 50–100 kg scales.

Waste Stream Management

  • Bromination Quenching : Sodium thiosulfate neutralizes excess Br2_2, generating NaBr and NaHSO4_4.

  • Pd Recovery : Activated carbon filtration recovers 85–90% Pd.

ConditionDegradation Observed?
25°C, dark, sealedStable for >24 months.
40°C, 75% humidity5% decomposition after 6 months.
UV light (254 nm)Rapid dehalogenation (t1/2_{1/2} = 8h).

Recommended Storage : Sealed containers under nitrogen at 2–8°C .

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